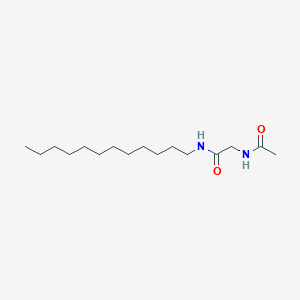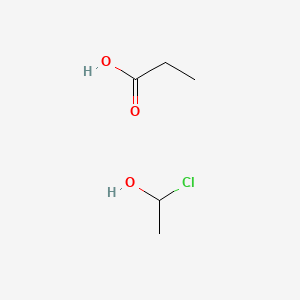
Ethanol, 1-chloro-, propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 1-chloro-, propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly found in various natural and synthetic products. This compound is formed by the esterification of ethanol and propanoic acid, with the addition of a chlorine atom to the ethanol molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 1-chloro-, propanoate typically involves the esterification reaction between ethanol and propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{OH} + \text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions typically involve elevated temperatures and pressures to increase the reaction rate and yield. The use of a dehydrating agent such as sulfuric acid helps in shifting the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions: Ethanol, 1-chloro-, propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ethanol and propanoic acid.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide.
Major Products Formed:
Hydrolysis: Ethanol and propanoic acid.
Reduction: Ethanol and 1-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 1-chloro-, propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical properties.
Mecanismo De Acción
The mechanism of action of ethanol, 1-chloro-, propanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis in biological systems to release ethanol and propanoic acid, which can then participate in metabolic pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of different metabolites.
Comparación Con Compuestos Similares
Ethanol, 1-chloro-, propanoate can be compared with other similar compounds such as:
Ethyl propanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl propanoate: Has a shorter alkyl chain, affecting its physical properties and reactivity.
Propyl propanoate: Has a longer alkyl chain, which can influence its solubility and boiling point.
Uniqueness: The presence of the chlorine atom in this compound makes it unique among esters, as it introduces additional reactivity and potential for further chemical modifications.
Propiedades
Número CAS |
58304-44-2 |
|---|---|
Fórmula molecular |
C5H11ClO3 |
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
1-chloroethanol;propanoic acid |
InChI |
InChI=1S/C3H6O2.C2H5ClO/c1-2-3(4)5;1-2(3)4/h2H2,1H3,(H,4,5);2,4H,1H3 |
Clave InChI |
JZIHQPGQGITZHF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CC(O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



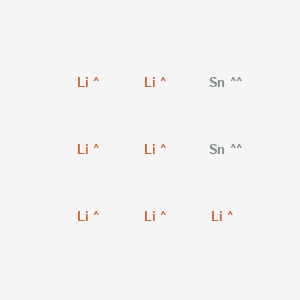
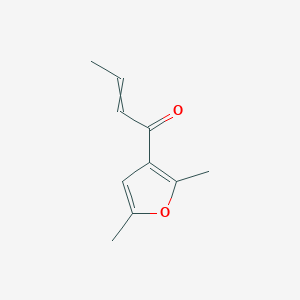
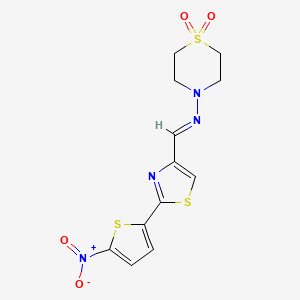

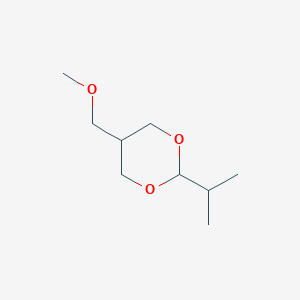
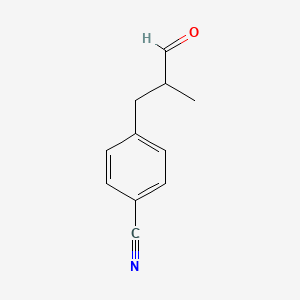
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)



